2,3-dinor Fluprostenol

Description

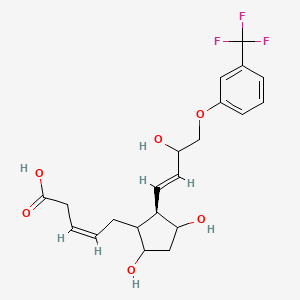

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25F3O6 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(Z)-5-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]pent-3-enoic acid |

InChI |

InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14?,16?,17-,18?,19?/m1/s1 |

InChI Key |

JJUBZOCIDPWZFS-GKRZZTJGSA-N |

Isomeric SMILES |

C1C([C@@H](C(C1O)C/C=C\CC(=O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCC(=O)O)O |

Synonyms |

(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-dinor Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and established synthetic pathway for 2,3-dinor Fluprostenol, a prostaglandin (B15479496) F2α analogue. The synthesis is based on the renowned Corey lactone approach, a cornerstone in prostaglandin chemistry, adapted for the specific structural features of the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, quantitative data for reaction efficiency, and a visualization of the relevant biological signaling pathway.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be envisioned through a convergent approach, starting from the well-established Corey lactone diol. The core strategy involves the sequential installation of the lower (ω) and upper (α) side chains onto the functionalized cyclopentane (B165970) core.

Key Disconnections:

-

α-Chain: The C5 carboxylic acid side chain (the "2,3-dinor" feature) is installed via a Wittig reaction using (3-carboxypropyl)triphenylphosphonium (B14145455) bromide.

-

ω-Chain: The characteristic trifluoromethylphenoxy-containing lower side chain is introduced via a Horner-Wadsworth-Emmons olefination.

-

Corey Lactone: The central cyclopentane ring with the requisite stereochemistry is derived from the versatile Corey lactone intermediate.

The overall synthetic workflow can be visualized as follows:

An In-depth Technical Guide to the Mechanism of Action of 2,3-dinor Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dinor Fluprostenol (B1673476) is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a derivative of the potent FP receptor agonist, fluprostenol.[1][2] While direct comprehensive studies on 2,3-dinor fluprostenol are limited, its structural similarity to fluprostenol strongly indicates that it functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). This guide delineates the mechanism of action of this compound, predicated on the well-established pharmacology of fluprostenol and the endogenous ligand PGF2α. This document provides a detailed overview of its interaction with the FP receptor, the subsequent intracellular signaling cascades, and relevant quantitative data. Furthermore, it includes detailed protocols for key experimental assays and a visual representation of the signaling pathway.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of physiological and pathological effects, primarily through its interaction with the G-protein coupled FP receptor.[3][4] Synthetic analogs of PGF2α, such as fluprostenol and its derivatives like this compound, have been developed for various therapeutic applications, including in ophthalmology and reproductive medicine.[5] Understanding the precise mechanism of action of these compounds at the molecular and cellular level is crucial for their optimal use and for the development of novel therapeutics targeting the PGF2α signaling pathway.

Receptor Binding and Activation

This compound is presumed to bind to the prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] The binding of this compound to the FP receptor initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein, specifically Gq.[6][7][8]

Intracellular Signaling Pathway

The activation of the Gq protein by the agonist-bound FP receptor triggers a cascade of intracellular events:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq protein (Gαq) stimulates the activity of the membrane-bound enzyme Phospholipase C-β (PLCβ).[6][7][9]

-

Hydrolysis of PIP2: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ from the ER into the cytoplasm.[7][9]

-

Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, along with the increased intracellular calcium concentration, activates various isoforms of Protein Kinase C (PKC).[9]

The rise in intracellular calcium and the activation of PKC lead to a multitude of downstream cellular responses, including smooth muscle contraction, gene expression changes, and cellular proliferation.[3][8]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the FP receptor.

Quantitative Data

The following table summarizes the available quantitative data for fluprostenol, which serves as a proxy for this compound.

| Parameter | Species/System | Value | Reference |

| Binding Affinity | |||

| Ki | Human FP Receptor | 49.9 nM | [10] |

| Functional Potency | |||

| EC50 (Calcium Mobilization) | Cloned Human Ocular FP Receptors | 17.5 nM | [10] |

| EC50 (Calcium Mobilization) | Rat A7r5 Cells | 19.1 nM | [10] |

| EC50 (Calcium Mobilization) | Mouse 3T3 Cells | 37.3 nM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FP receptor agonists.

Radioligand Binding Assay (Filtration Method)

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.[11][12][13][14][15]

Materials:

-

Cell membranes prepared from cells expressing the FP receptor.

-

Radiolabeled PGF2α (e.g., [3H]PGF2α).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled PGF2α (at a concentration near its Kd), and varying concentrations of unlabeled this compound.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for this compound is determined by non-linear regression analysis of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration.[16][17][18][19][20]

Materials:

-

A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium Assay Kit).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

96- or 384-well black, clear-bottom plates.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation).

Procedure:

-

Seed the FP receptor-expressing cells into the microplates and grow to confluence.

-

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust measure of Gq-coupled receptor activation.[21][22][23][24][25]

Materials:

-

FP receptor-expressing cells.

-

Cell labeling medium (e.g., inositol-free DMEM).

-

[3H]myo-inositol.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

This compound.

-

Perchloric acid (PCA) or trichloroacetic acid (TCA) for cell lysis.

-

Anion exchange chromatography columns.

-

Scintillation cocktail and counter.

-

Alternatively, a non-radioactive HTRF-based IP-One assay kit can be used.

Procedure (Radiometric):

-

Label the cells with [3H]myo-inositol overnight to incorporate it into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Terminate the reaction and lyse the cells with acid (e.g., PCA).

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by scintillation counting.

-

Generate a dose-response curve to determine the EC50 of this compound.

Conclusion

This compound, as a derivative of the potent PGF2α analog fluprostenol, is concluded to act as a selective agonist at the FP receptor. Its mechanism of action involves the canonical Gq-protein signaling pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. The quantitative data for fluprostenol provides a strong basis for predicting the potency and affinity of this compound. The experimental protocols detailed herein provide a comprehensive framework for the further characterization of this and other FP receptor agonists, which is essential for advancing research and development in areas where PGF2α signaling plays a critical role.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 10. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]

- 21. Inositol phosphate accumulation assay [bio-protocol.org]

- 22. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 23. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bmglabtech.com [bmglabtech.com]

2,3-dinor Fluprostenol: A Technical Guide to a Potent PGF2α Analog for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dinor Fluprostenol, a significant derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol. As an agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in various physiological processes and serves as a valuable tool in pharmacological research. This document details its mechanism of action, summarizes its pharmacological data, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to support advanced research and development.

Introduction

This compound is a derivative of Fluprostenol, a synthetic analog of PGF2α.[1][2] Fluprostenol is recognized for its high affinity and potent agonist activity at the FP receptor.[3][4] The structural modifications in Fluprostenol, and by extension its derivatives like the 2,3-dinor form, are designed to enhance metabolic stability and selectivity, making it a robust tool for studying PGF2α-mediated signaling pathways. These pathways are integral to a variety of physiological functions, including smooth muscle contraction, reproductive processes, and intraocular pressure regulation.[5]

Chemical Structure:

-

Formal Name: (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid[1]

-

Molecular Formula: C₂₁H₂₅F₃O₆[1]

-

Formula Weight: 430.4 g/mol [1]

Mechanism of Action: FP Receptor Activation and Downstream Signaling

This compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this analog to the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit.

This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the majority of the physiological responses associated with PGF2α analogs.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinity and functional potency for (+)-Fluprostenol.

Table 1: Receptor Binding Affinity of (+)-Fluprostenol

| Parameter | Receptor | Species | Value (nM) | Reference |

|---|---|---|---|---|

| Kᵢ | FP Receptor | - | 49.9 | [4] |

| IC₅₀ | FP Receptor | Human | 3.5 | [3] |

| IC₅₀ | FP Receptor | Rat | 7.5 |[3] |

Table 2: Functional Potency of (+)-Fluprostenol (Calcium Mobilization)

| Parameter | Cell Line/Tissue | Species | Value (nM) | Reference |

|---|---|---|---|---|

| EC₅₀ | Cloned Ocular FP Receptors | Human | 17.5 | [4] |

| EC₅₀ | A7r5 cells | Rat | 19.1 | [4] |

| EC₅₀ | 3T3 cells | Mouse | 37.3 | [4] |

| EC₅₀ | General | - | 2.4 |[4] |

Key Experimental Protocols

Radioligand Competition Binding Assay for FP Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

-

Cell membranes expressing the FP receptor

-

Radioligand (e.g., [³H]-PGF2α)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and a range of concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the FP receptor and induce an increase in intracellular calcium concentration, providing a measure of its potency (EC₅₀).

Materials:

-

Cells stably or transiently expressing the FP receptor (e.g., HEK293, CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Test compound (this compound)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Methodology:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency (typically overnight).

-

Dye Loading: Prepare a loading solution containing the Fluo-4 AM dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, followed by a further 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

-

Compound Addition: After establishing a stable baseline fluorescence reading, use the instrument's injector to add the different concentrations of the test compound to the wells.

-

Data Acquisition: Continue recording the fluorescence intensity to capture the peak response following agonist addition.

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the test compound concentration. The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel PGF2α analog.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the PGF2α/FP receptor system. Its presumed high potency and metabolic stability, inferred from its parent compound Fluprostenol, make it suitable for a range of in vitro studies. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in a research setting. Further studies to definitively quantify the binding and functional parameters of this compound itself will be crucial in fully elucidating its pharmacological profile and potential as a selective modulator of the FP receptor.

References

The Role of 2,3-dinor Fluprostenol in FP Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dinor Fluprostenol (B1673476) is a chemical derivative of fluprostenol, a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor.[1][2] As a member of the prostaglandin F2α (PGF2α) analog family, fluprostenol is widely utilized in both clinical and research settings to elicit physiological responses mediated by the FP receptor.[3][4][5][6] 2,3-dinor Fluprostenol, as a close structural analog and likely metabolite, is presumed to interact with the FP receptor in a similar manner to its parent compound. This guide provides a comprehensive overview of the activation of the FP receptor, focusing on the established signaling pathways and experimental methodologies used to characterize compounds like this compound. Due to the limited availability of specific pharmacological data for this compound, this document will leverage the extensive data available for fluprostenol as a primary reference, with the expectation that the dinor derivative exhibits a comparable pharmacological profile.

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a well-defined signaling cascade. This pathway is central to the physiological effects mediated by PGF2α and its analogs, including smooth muscle contraction.[8]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response.[9]

Quantitative Pharmacological Data

Table 1: Binding Affinity of Prostaglandin Analogs at the FP Receptor

| Compound | Receptor Source | Assay Type | Ki (nM) | Reference |

| (+)-Fluprostenol | Cloned Human Ocular FP | Radioligand Binding | 49.9 | [10] |

| Travoprost acid ((+)-Fluprostenol) | Cloned Human FP | Radioligand Binding | 35 ± 5 | [11] |

| PGF2α | Cloned Human FP | Radioligand Binding | ~1 | [3] |

| Latanoprost acid | Cloned Human FP | Radioligand Binding | 98 | [11] |

| Bimatoprost acid | Cloned Human FP | Radioligand Binding | 83 | [11] |

Table 2: Functional Potency of Prostaglandin Analogs at the FP Receptor

| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |

| (+)-Fluprostenol | Cloned Human Ocular FP | Calcium Mobilization | 17.5 | [10] |

| (+)-Fluprostenol | Rat A7r5 cells | Calcium Mobilization | 19.1 | [10] |

| (+)-Fluprostenol | Mouse 3T3 cells | Calcium Mobilization | 37.3 | [10] |

| Travoprost acid ((+)-Fluprostenol) | Human Ciliary Muscle Cells | Phosphoinositide Turnover | 1.4 | [11] |

| Travoprost acid ((+)-Fluprostenol) | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 3.6 | [11] |

| (±)-Fluprostenol | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 10.8 | |

| Fluprostenol | Bovine Trabecular Meshwork | Contraction Assay | 1000 | [8][12] |

| PGF2α | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 120 |

Experimental Protocols

The characterization of FP receptor agonists like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for its receptor. It typically involves the displacement of a radiolabeled ligand by an unlabeled test compound.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is prepared.

-

Incubation: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the production of inositol phosphates, a downstream consequence of FP receptor activation via the Gq/PLC pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are washed and then stimulated with various concentrations of the test agonist (e.g., this compound) for a defined period.

-

Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Chromatography: The [3H]-inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

-

Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay

This is another key functional assay that directly measures the increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the FP receptor are cultured on microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Agonist Addition: The test agonist (e.g., this compound) is added to the wells at various concentrations.

-

Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

Conclusion

This compound, as a derivative of the potent FP receptor agonist fluprostenol, is expected to be a valuable tool for studying FP receptor pharmacology. Its activation of the receptor is predicted to follow the canonical Gq/PLC signaling pathway, leading to downstream increases in intracellular calcium and subsequent cellular responses. While direct pharmacological data for this compound is currently limited, the established high affinity and potency of fluprostenol provide a strong framework for its anticipated activity. The experimental protocols detailed in this guide offer a robust approach for the comprehensive characterization of this compound and other novel FP receptor modulators, which is essential for advancing our understanding of prostaglandin signaling and for the development of new therapeutics targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dinor Fluprostenol: A Technical Guide on the Metabolite of Travoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analogue and a selective FP prostanoid receptor agonist used clinically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, travoprost is administered as an isopropyl ester, which is rapidly hydrolyzed in the cornea to its biologically active free acid, travoprost free acid (fluprostenol).[2] Following its therapeutic action, travoprost free acid undergoes systemic metabolism to various inactive metabolites, including 1,2-dinor fluprostenol (B1673476). This technical guide provides a comprehensive overview of the current knowledge on 1,2-dinor fluprostenol, focusing on its metabolic pathway, analytical detection, and known pharmacological context. It is important to note that the correct nomenclature for this metabolite, as found in the scientific literature, is 1,2-dinor fluprostenol , not 2,3-dinor fluprostenol.

Metabolic Pathway of Travoprost

Travoprost undergoes a two-step metabolic conversion. The first step is the activation of the prodrug, and the second is the systemic inactivation and degradation of the active moiety.

-

Activation: In the cornea, esterases hydrolyze the isopropyl ester of travoprost to its active form, travoprost free acid.[2] This conversion is essential for the drug's therapeutic effect.

-

Systemic Metabolism: Travoprost free acid is systemically metabolized to inactive metabolites through several key pathways:

These metabolic transformations result in inactive compounds that are then excreted from the body.

Metabolic Pathway Diagram

Caption: Metabolic conversion of travoprost from its prodrug form to the active travoprost free acid and subsequent metabolism to inactive metabolites.

Quantitative Data

| Analyte | Matrix | Concentration | Study Population | Citation |

| Travoprost Free Acid | Plasma | Cmax: 0.018 ± 0.007 ng/mL | Adults | [4] |

| Travoprost Free Acid | Plasma | Below limit of quantification (<0.01 ng/mL) in most subjects | Adults | [4] |

| Travoprost Free Acid | Plasma | Half-life: 45 minutes | Adults | [4] |

| Travoprost Free Acid | Aqueous Humor | Cmax: 3.91 ± 2.27 nM | Cataract surgery patients | |

| 1,2-Dinor Fluprostenol | Plasma/Urine | Data not available in cited literature |

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid.

Experimental Protocols

Detailed experimental protocols for the specific analysis of 1,2-dinor fluprostenol are not available in the reviewed literature. However, the methods used for the quantification of travoprost and travoprost free acid provide a strong foundation for the development of an analytical method for its metabolites. The most common and sensitive method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol for Analysis of Travoprost and its Free Acid in Biological Matrices

This protocol is a composite based on methodologies described for travoprost and its active metabolite and can be adapted for the analysis of the 1,2-dinor metabolite.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract the analyte from the biological matrix and remove interfering substances.

-

Procedure:

-

Spike the plasma or urine sample with a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Acidify the sample with an appropriate acid (e.g., formic acid).

-

Load the sample onto a conditioned C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate the analyte from other components and quantify it with high sensitivity and selectivity.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ion electrospray (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would need to be determined by infusion and optimization.

-

Analytical Workflow Diagram

Caption: A representative workflow for the analysis of travoprost metabolites in biological samples using SPE and HPLC-MS/MS.

Pharmacological Activity of Metabolites

The pharmacological activity of travoprost is attributed to its free acid form, which is a potent and selective agonist for the prostaglandin FP receptor.[1][2] The activation of the FP receptor in the ciliary muscle and trabecular meshwork increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

The metabolites of travoprost free acid, including 1,2-dinor fluprostenol, are considered to be inactive .[3][4] There is currently no publicly available data to suggest that 1,2-dinor fluprostenol has any significant pharmacological activity or affinity for the FP receptor or other prostanoid receptors.

FP Receptor Signaling Pathway

Caption: Simplified signaling pathway of travoprost free acid through the prostaglandin FP receptor.

Conclusion

1,2-Dinor fluprostenol is a key metabolite in the systemic inactivation of travoprost free acid. While its formation via beta-oxidation is a known metabolic step, there is a notable lack of quantitative data regarding its concentration in biological fluids and specific, validated analytical protocols for its detection. Furthermore, current literature indicates that 1,2-dinor fluprostenol is pharmacologically inactive. Future research could focus on quantifying this and other metabolites to gain a more complete understanding of the pharmacokinetics of travoprost. For drug development professionals, the rapid conversion of travoprost to its active form and subsequent inactivation to metabolites like 1,2-dinor fluprostenol highlights an efficient prodrug and metabolic clearance strategy.

References

The In Vivo Conversion of Fluprostenol to 2,3-dinor Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is the active metabolite of the ophthalmic drug Travoprost (B1681362), widely used in the management of glaucoma and ocular hypertension.[1][2] Upon topical administration, Travoprost is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid, Fluprostenol.[1] Systemically, Fluprostenol undergoes metabolism to form various metabolites, with the 2,3-dinor derivative being a significant product of its metabolic cascade.[1] This technical guide provides an in-depth overview of the in vivo conversion of Fluprostenol to 2,3-dinor Fluprostenol, focusing on the underlying metabolic pathways, experimental protocols for its study, and quantitative data where available.

Metabolic Pathway: Beta-Oxidation

The primary metabolic pathway responsible for the conversion of Fluprostenol to this compound is beta-oxidation of the α-carboxylic acid chain.[1] This catabolic process involves the sequential removal of two-carbon units from the fatty acid chain. In the context of prostaglandins (B1171923) and their analogs, this chain-shortening process occurs in cellular organelles, primarily the peroxisomes .

The beta-oxidation spiral for Fluprostenol can be conceptually broken down into a series of enzymatic reactions:

-

Acyl-CoA Synthesis: The carboxylic acid group of Fluprostenol is activated by attachment to Coenzyme A (CoA), forming Fluprostenoyl-CoA.

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA (in this case, 2,3-dinor Fluprostenoyl-CoA).

This cycle results in the formation of this compound after the removal of the CoA moiety. Further cycles of beta-oxidation can lead to the formation of 1,2,3,4-tetranor analogs.[1]

Quantitative Data

Direct quantitative data on the in vivo conversion rate of Fluprostenol to this compound is limited in publicly available literature. This is primarily due to the very low and transient systemic concentrations of Fluprostenol following topical administration of Travoprost, often falling below the limit of quantification of analytical assays.[1][3] However, pharmacokinetic studies of Travoprost provide valuable insights into the behavior of its active metabolite, Fluprostenol.

| Parameter | Value | Species | Matrix | Notes | Reference |

| Fluprostenol (Travoprost free acid) | |||||

| Mean Peak Plasma Concentration (Cmax) | 0.018 ± 0.007 ng/mL | Human | Plasma | Following multiple ophthalmic doses of Travoprost. | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Human | Plasma | Following multiple ophthalmic doses of Travoprost. | [1] |

| Plasma Half-life (t½) | 45 minutes | Human | Plasma | Estimated from multiple dose studies. | [1] |

| Urinary Excretion | < 2% of topical dose within 4 hours | Human | Urine | Excreted as the free acid. | [1] |

| This compound | |||||

| Conversion Rate | Not Quantified | - | - | Known to be a major metabolite formed via beta-oxidation. | [1] |

Note: The low systemic exposure of Fluprostenol suggests that while beta-oxidation is a key metabolic route, the absolute quantity of this compound formed is also expected to be very low. Urinary metabolite analysis of related prostaglandins, such as 8-epi-PGF2α, has shown that the dinor metabolites can be major excretion products.[4]

Experimental Protocols

The analysis of Fluprostenol and its metabolites in biological matrices requires highly sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Fluprostenol and this compound in Human Plasma

1. Sample Collection and Storage:

-

Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 2-8°C to separate plasma.

-

Store plasma samples at -70°C or below until analysis to prevent degradation.

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of Fluprostenol).

-

Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode anion exchange polymer) with methanol (B129727) followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Fluprostenol: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

4. Quantification:

-

Construct a calibration curve using known concentrations of Fluprostenol and this compound spiked into blank plasma.

-

Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

The in vivo conversion of Fluprostenol to this compound is a key metabolic event mediated by the beta-oxidation pathway, primarily within peroxisomes. While the low systemic concentrations of Fluprostenol after topical administration of Travoprost make direct quantification of this conversion challenging, the identification of this compound as a major metabolite underscores the importance of this pathway in the clearance of the active drug. The use of highly sensitive analytical techniques, such as LC-MS/MS, is essential for the study of these low-concentration analytes in biological matrices. Further research, potentially utilizing in vitro systems with liver microsomes or isolated peroxisomes, could provide more precise quantitative data on the enzyme kinetics and conversion efficiency of this important metabolic step.

References

- 1. DailyMed - TRAVOPROST OPHTHALMIC SOLUTION- travoprost solution/ drops [dailymed.nlm.nih.gov]

- 2. fda.report [fda.report]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Urinary 8-epi-PGF2alpha and its endogenous beta-oxidation products (2,3-dinor and 2,3-dinor-5,6-dihydro) as biomarkers of total body oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-dinor Fluprostenol: A Technical Whitepaper on a Novel Prostaglandin F2α Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2,3-dinor Fluprostenol, a derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol. It is important to note that as of the writing of this guide, there is a scarcity of published scientific literature specifically detailing the discovery, development, and pharmacological properties of this compound. Consequently, much of the information presented herein is extrapolated from the well-documented characteristics of its parent compound, Fluprostenol, and the broader class of prostaglandin F2α analogs. This guide aims to serve as a foundational resource for researchers interested in this novel compound, highlighting its presumed mechanism of action, potential synthetic pathways, and the experimental protocols necessary for its characterization.

Introduction to Fluprostenol and its 2,3-dinor Derivative

Fluprostenol is a synthetic analog of PGF2α, characterized by the substitution of the omega-chain pentyl group with a 3-(trifluoromethyl)phenoxymethyl group.[1] This modification enhances its metabolic stability and potency as a selective agonist for the prostaglandin F2 (FP) receptor.[2] Fluprostenol is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[1]

This compound is a derivative of Fluprostenol, indicating a shortening of the alpha-chain by two carbons.[3][4] This structural modification is a common strategy in prostaglandin research to alter the compound's pharmacokinetic profile and biological activity. While commercially available as a research chemical, its specific discovery and development history are not publicly documented.[3][4]

It is crucial to distinguish this compound from 2,3-dinor-11β-prostaglandin F2α. The latter is a metabolite of prostaglandin D2 and serves as a biomarker for mast cell activation, having a distinct biological origin and function.[5]

Synthesis and Chemical Properties

While a specific synthetic route for this compound has not been published, its synthesis can be inferred from established methods for prostaglandin F2α analogs. A plausible approach would involve a chemoenzymatic total synthesis strategy, similar to that developed for Fluprostenol and other prostaglandins.

A potential retrosynthetic analysis would start from the target molecule and disconnect the alpha and omega chains via a Wittig reaction and an aldol (B89426) condensation or similar carbon-carbon bond-forming reactions. Key intermediates would likely include a protected Corey lactone derivative, which is a common precursor in prostaglandin synthesis. The synthesis would involve stereocontrolled enzymatic reactions to establish the correct stereochemistry of the hydroxyl groups on the cyclopentane (B165970) ring.

Table 1: Chemical Properties of this compound

| Property | Value |

| Formal Name | (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid |

| Molecular Formula | C21H25F3O6 |

| Molecular Weight | 430.4 g/mol |

| Appearance | A solution in ethanol |

| Storage | -20°C |

| Stability | ≥ 2 years |

Data sourced from Cayman Chemical product information.[3]

Presumed Mechanism of Action and Signaling Pathway

Based on its structural similarity to Fluprostenol, this compound is presumed to be a selective agonist of the prostaglandin F2 (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.

The binding of this compound to the FP receptor is expected to initiate the following signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various downstream target proteins, leading to a cellular response.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Phytochemical, Antimalarial, and Acute Oral Toxicity Properties of Selected Crude Extracts of Prabchompoothaweep Remedy in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2,3-dinor Fluprostenol: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and anticipated biological activity of 2,3-dinor Fluprostenol for researchers, scientists, and drug development professionals. As a derivative of the potent prostaglandin (B15479496) F2α (PGF2α) analog, Fluprostenol, this compound is an agonist of the prostaglandin F receptor (FP receptor).[1][2] While specific research on the biological activity of this compound is limited, this guide extrapolates its expected mechanism of action and signaling pathways based on its structural relationship to Fluprostenol and the known pharmacology of FP receptor agonists.

Chemical Structure and Properties

This compound is chemically designated as (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid.[2] Its structure is characterized by a cyclopentane (B165970) ring with two hydroxylated side chains, one of which is modified with a trifluoromethylphenoxy group. The "2,3-dinor" designation indicates the removal of two carbon atoms from the carboxylic acid-containing side chain.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Formal Name | (+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid | [2] |

| Molecular Formula | C₂₁H₂₅F₃O₆ | [2] |

| Formula Weight | 430.4 g/mol | [2] |

| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--COC2=CC=CC(C(F)(F)F)=C2">C@@H--INVALID-LINK--C1 | [2] |

| InChI Key | JJUBZOCIDPWZFS-CKWYRIFQSA-N | [2] |

| Solubility (Ethanol) | 100 mg/mL | [2] |

| Solubility (DMSO) | 100 mg/mL | [2] |

| Solubility (DMF) | 100 mg/mL | [2] |

Anticipated Biological Activity and Signaling Pathways

As an analog of Fluprostenol, this compound is expected to be a selective agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor by agonists like PGF2α and its analogs initiates a cascade of intracellular signaling events.

Gq-Protein Coupled Signaling Pathway

The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Transactivation of MAPK/ERK Pathway

In addition to the classical Gq pathway, FP receptor activation can also lead to the transactivation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through PKC-dependent mechanisms or via the recruitment of β-arrestins, which can act as scaffolds for signaling complexes that include components of the MAPK cascade. This pathway is often associated with longer-term cellular effects such as gene expression and cell proliferation.

Experimental Protocols

FP Receptor Binding Assay (Fluorescence Polarization)

This assay would determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

-

Reagents and Materials:

-

Membrane preparation from cells overexpressing the human FP receptor.

-

Fluorescently labeled PGF2α (tracer).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-binding, black, 96- or 384-well microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In each well of the microplate, add a fixed concentration of the FP receptor membrane preparation and the fluorescent tracer.

-

Add the serially diluted this compound to the wells. Include control wells with tracer only (for minimum polarization) and tracer with receptor membranes but no competitor (for maximum polarization).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The data is then analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay would measure the ability of this compound to elicit a cellular response through the Gq pathway by quantifying changes in intracellular calcium concentration.

Methodology:

-

Reagents and Materials:

-

Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Black, clear-bottom, 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Add the serially diluted this compound to the cells and immediately begin kinetic fluorescence readings for several minutes.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data is analyzed to determine the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response.[3]

-

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay would confirm the activation of the MAPK/ERK signaling pathway by this compound.

Methodology:

-

Reagents and Materials:

-

Cells expressing the FP receptor.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against p-ERK, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold-increase in ERK phosphorylation relative to untreated cells.[4]

-

Conclusion

This compound is a structural analog of the potent FP receptor agonist Fluprostenol. Based on this relationship, it is anticipated to activate the FP receptor, leading to the stimulation of the Gq-PLC-IP₃-Ca²⁺ signaling pathway and the transactivation of the MAPK/ERK cascade. While direct experimental evidence for the biological activity of this compound is not widely published, the standardized protocols provided in this guide offer a robust framework for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinity, potency, and potential therapeutic applications of this compound.

References

The Role of 2,3-dinor Fluprostenol and its Progenitor in Intraocular Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) stands as a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin (B15479496) F2α (PGF2α) analogs have revolutionized the therapeutic landscape of glaucoma management due to their potent IOP-lowering effects. This technical guide delves into the mechanism of action of fluprostenol (B1673476), a potent PGF2α analog, and its derivative, 2,3-dinor fluprostenol, in regulating aqueous humor dynamics and reducing intraocular pressure. While extensive data exists for fluprostenol, the active metabolite of the commercially available drug travoprost (B1681362), specific efficacy data for its 2,3-dinor derivative remains limited in publicly accessible literature. This guide will focus on the well-established pharmacology of fluprostenol as a representative of this class of potent ocular hypotensive agents, providing a framework for understanding the potential role of its derivatives.

Introduction: The Challenge of Intraocular Pressure in Glaucoma

Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells and resultant visual field loss. A critical and modifiable risk factor in the pathogenesis of glaucoma is elevated intraocular pressure (IOP).[1][2] IOP is maintained by a delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary outflow pathways: the trabecular meshwork and the uveoscleral pathway.[3] In many forms of glaucoma, an increase in outflow resistance through the trabecular meshwork leads to a pathological elevation of IOP, which in turn exerts mechanical stress on the optic nerve head, contributing to neuronal damage.

Pharmacological intervention aimed at reducing IOP is the mainstay of glaucoma therapy. Prostaglandin F2α (PGF2α) analogs have emerged as a first-line treatment option due to their significant efficacy in lowering IOP, once-daily dosing regimen, and favorable side-effect profile.[1][4] These synthetic analogs mimic the action of endogenous PGF2α, primarily by enhancing the uveoscleral outflow of aqueous humor.

Fluprostenol is a potent PGF2α analog and the active acid form of travoprost, a widely prescribed ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.[1][3] this compound is a derivative of fluprostenol.[5] While the pharmacological actions of fluprostenol are well-documented, this guide will also consider the implications for its derivatives.

Mechanism of Action: Enhancing Uveoscleral Outflow

The primary mechanism by which fluprostenol and other PGF2α analogs lower intraocular pressure is by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][6] This pathway involves the flow of aqueous humor through the ciliary muscle, suprachoroidal space, and sclera. The key steps in this process are initiated by the binding of the PGF2α analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor highly expressed in the ciliary muscle.[7][8]

FP Receptor Activation and Downstream Signaling

Activation of the FP receptor by fluprostenol triggers a cascade of intracellular signaling events. This signaling pathway is pivotal in remodeling the extracellular matrix (ECM) of the ciliary muscle, which is believed to reduce the hydraulic resistance of the uveoscleral outflow pathway.

Extracellular Matrix Remodeling

The upregulation of matrix metalloproteinases (MMPs) is a critical consequence of FP receptor activation.[6] MMPs are a family of enzymes responsible for the degradation of various components of the extracellular matrix, including collagens and proteoglycans. By breaking down the ECM within the ciliary muscle, the interstitial spaces are widened, reducing the resistance to aqueous humor outflow through the uveoscleral pathway. This remodeling of the ciliary muscle is a key factor in the sustained IOP-lowering effect of PGF2α analogs.

Quantitative Data on IOP Reduction

| Prostaglandin Analog | Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Population | Reference(s) |

| Travoprost | 0.004% | 8.6 ± 4.4 | 31% - 32% | Newly Diagnosed OAG/OHT | [2][9] |

| Latanoprost (B1674536) | 0.005% | 7.00 ± 3.64 | ~30% | OAG/OHT | [10] |

| Bimatoprost | 0.03% | 7.49 ± 4.57 | >30% | OAG/OHT | [10] |

| Tafluprost | 0.0015% | - | Comparable to Latanoprost | POAG | [11] |

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension

Studies have consistently demonstrated that travoprost 0.004% produces a mean IOP reduction ranging from 25% to 32%.[2] In a large, open-label trial, previously untreated patients with a baseline IOP ≥ 21 mmHg experienced a mean IOP reduction of 8.6 ± 4.4 mmHg after three months of treatment with travoprost.[9] Comparative studies have shown that the IOP-lowering efficacy of travoprost is comparable to or, in some cases, greater than that of other prostaglandin analogs such as latanoprost and bimatoprost.[10]

Experimental Protocols

The evaluation of the IOP-lowering effects of compounds like fluprostenol involves a series of well-defined preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models

Objective: To determine the dose-dependent IOP-lowering efficacy and duration of action of a test compound in a relevant animal model of glaucoma or ocular hypertension.

Animal Model: Cynomolgus monkeys are a commonly used non-human primate model due to the anatomical and physiological similarities of their eyes to human eyes. Ocular hypertension can be induced in these animals, for example, by laser photocoagulation of the trabecular meshwork.

Experimental Workflow:

Methodology for Intraocular Pressure Measurement:

-

Animal Handling and Anesthesia: Monkeys are typically sedated with intramuscular ketamine to ensure accurate and reproducible IOP measurements.

-

Tonometry: A calibrated applanation tonometer (e.g., Goldmann or Tono-Pen) is used to measure IOP. The tonometer gently flattens a small area of the cornea, and the force required to do so is proportional to the IOP.

-

Data Recording: IOP measurements are taken at baseline and at various time points following topical administration of the test compound or vehicle.

Assessment of Aqueous Humor Dynamics

To further elucidate the mechanism of action, studies on aqueous humor dynamics are conducted.

Fluorophotometry: This technique is used to measure the rate of aqueous humor formation. A fluorescent dye (fluorescein) is administered intravenously, and its concentration in the anterior chamber is measured over time using a specialized fluorophotometer. The rate of fluorescein (B123965) clearance provides an estimate of aqueous humor flow.

Tonography: This method assesses the facility of aqueous humor outflow through the trabecular meshwork. A tonometer is placed on the cornea for a set period (e.g., 4 minutes), and the resulting change in IOP is used to calculate the outflow facility.

Conclusion

Fluprostenol, the active metabolite of travoprost, is a potent prostaglandin F2α analog that effectively lowers intraocular pressure, primarily by enhancing uveoscleral outflow. This is achieved through the activation of the FP receptor in the ciliary muscle, leading to a signaling cascade that upregulates matrix metalloproteinases and subsequently remodels the extracellular matrix. While this compound is a known derivative, there is a paucity of publicly available data on its specific IOP-lowering efficacy. The well-established mechanisms and extensive clinical data for fluprostenol provide a strong foundation for understanding the potential therapeutic role of this class of compounds in the management of glaucoma. Further research into the pharmacological profile of this compound is warranted to determine its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of new and improved treatments for elevated intraocular pressure.

References

- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prostaglandin derivates as ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Intraocular pressure lowering efficacy of travoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

2,3-dinor Fluprostenol in Ophthalmic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dinor Fluprostenol (B1673476), a potent prostaglandin (B15479496) F2α (PGF2α) analog, and its relevance in ophthalmic research, particularly in the context of glaucoma and intraocular pressure (IOP) reduction. While specific research data on 2,3-dinor Fluprostenol is limited, this document extrapolates its likely pharmacological profile and mechanism of action based on its structural relationship to Fluprostenol (the active form of Travoprost) and the well-established characteristics of PGF2α analogs. This guide will detail the established signaling pathways of FP receptor agonists, present comparative quantitative data from studies on closely related compounds, and outline key experimental protocols utilized in the ophthalmic evaluation of this drug class.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogs are a first-line therapy for managing glaucoma due to their significant efficacy in lowering IOP.[1] These agents act as selective agonists for the prostaglandin F (FP) receptor, primarily increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, improving trabecular outflow.[2][3]

This compound is a derivative and metabolite of Fluprostenol, a potent and selective FP receptor agonist.[4] As a member of the PGF2α analog family, it is anticipated to share a similar mechanism of action and therapeutic potential in ophthalmology. This guide will explore the core scientific principles underlying the action of this compound, drawing upon the extensive research conducted on its parent compound and other analogs.

Mechanism of Action and Signaling Pathways

The primary mechanism by which PGF2α analogs, and by extension this compound, are believed to lower IOP is through the activation of the FP receptor, a G-protein coupled receptor (GPCR).[4] The FP receptor is expressed in various ocular tissues, including the ciliary muscle, trabecular meshwork, and sclera.[4][5]

Upon binding of an agonist like this compound to the FP receptor, a conformational change activates the Gq/11 class of G-proteins. This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Both elevated intracellular Ca2+ and DAG activate Protein Kinase C (PKC).

This signaling cascade culminates in several cellular responses that contribute to increased aqueous humor outflow:

-

Extracellular Matrix (ECM) Remodeling: Activation of matrix metalloproteinases (MMPs) leads to the degradation of ECM components in the ciliary muscle and sclera. This reduces hydraulic resistance and facilitates the uveoscleral outflow of aqueous humor.[5]

-

Ciliary Muscle Relaxation: Changes in the cytoskeleton and relaxation of the ciliary smooth muscle cells can increase the interstitial spaces within the muscle bundles, further enhancing uveoscleral outflow.[4]

-

Trabecular Meshwork Effects: FP receptor activation in the trabecular meshwork can also influence its contractility and ECM composition, potentially increasing conventional outflow.[6][7]

Signaling Pathway of FP Receptor Agonists

Quantitative Data

Table 1: FP Receptor Binding Affinity and Agonist Potency of Prostaglandin F2α Analogs

| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Agonist Potency (EC50, nM) in Human Trabecular Meshwork Cells |

| Fluprostenol (Travoprost acid) | 3.5 - 49.9 [8][9] | 2.4 [10] |

| Latanoprost acid | 98[8] | 34.7[10] |

| Bimatoprost acid | 83[8] | 112[10] |

| Tafluprost acid | Not Widely Reported | Not Widely Reported |

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 2: Intraocular Pressure (IOP) Reduction with Prostaglandin F2α Analogs in Clinical Studies

| Drug (Concentration) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Study Duration |

| Travoprost (0.004%) | 6.6 - 8.5[11] | ~27-33[1] | 3 months |

| Latanoprost (0.005%) | 3.6 - 7.7[12][13] | ~25-32[1] | 3 - 24 months |

| Bimatoprost (0.03%) | Not specified | ~27-33[1] | Not specified |

| Tafluprost (0.0015%) | 7.1[12] | ~25-32[1] | 24 months |

Note: IOP reduction can vary based on baseline IOP and patient population.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the ophthalmic properties of PGF2α analogs like this compound.

In Vitro: FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the FP receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing the human FP receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for FP Receptor Binding Assay

References

- 1. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of oxidative stress in trabecular meshwork cells are reduced by prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 10. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]